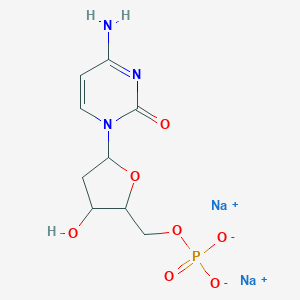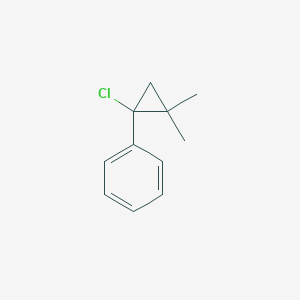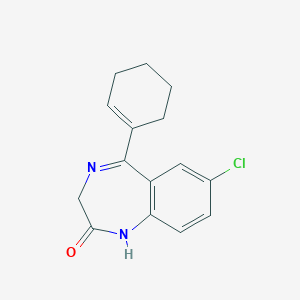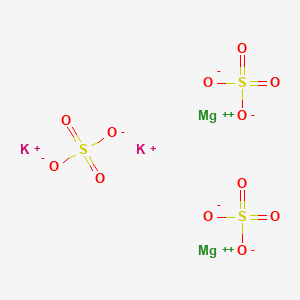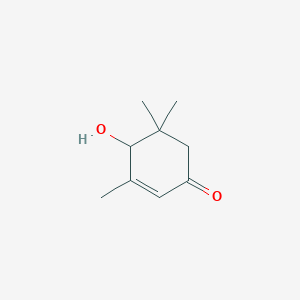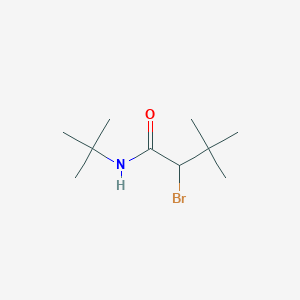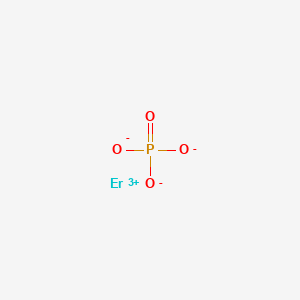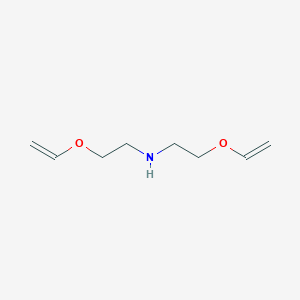
Bis-(2-vinyloxy-ethyl)-amine
Vue d'ensemble
Description
"Bis-(2-vinyloxy-ethyl)-amine" is a compound involved in various chemical processes and research studies, particularly in the field of organic chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to "Bis-(2-vinyloxy-ethyl)-amine" involves complex chemical reactions. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal (Soršak et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior. For example, the X-ray crystal structures of certain bis(2-(3,4-ethylenedioxy)thienyl)-based monomers were determined, providing a foundation for understanding their electrochemical properties (Sotzing et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving "Bis-(2-vinyloxy-ethyl)-amine" and its derivatives are diverse. For instance, 2,2-Bis(ethoxycarbonyl)vinyl (BECV) has been used as a versatile amine protecting group, demonstrating its reactivity in various functional group transformations (Ilangovan & Kumar, 2010).
Physical Properties Analysis
Investigating the physical properties of these compounds, like thermal stability and solubility, is crucial. The study of vinyl ethers with isothiocyanate groups, including reactions with dicarboxylic acids to yield N,N'-bis[(2-vinyloxy)ethyl]amides, provides valuable information about their physical behavior (Nedolya et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key aspects of these compounds. For example, the synthesis and characterization of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes and their application in polymerization demonstrate the chemical versatility of similar compounds (Liang et al., 2012).
Applications De Recherche Scientifique
-
Chemistry
- Bis-(2-vinyloxy-ethyl)-amine is a type of vinyl ether compound . Vinyl ethers are often used in cationic UV curing systems . They can polymerize rapidly and are used in various applications such as coatings, adhesives, and printing inks .
- The hybrid monomers developed by NIPPON SHOKUBAI CO., LTD., which include 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA) and 2-(2-Vinyloxyethoxy)ethyl methacrylate (VEEM), have both (meth)acryloyl group and vinylether group in one molecule . These monomers are colorless liquid with low viscosity and low toxicological properties .
- The characteristic properties of VEEA and VEEM are an ability of viscosity reduction and rapid UV curing . Only a small amount of UV radical initiator is necessary to cure without using UV cationic initiator .
-
Material Science
-
Physics
- In the field of physics, particularly in the area of materials science, vinyl ether compounds like Bis-(2-vinyloxy-ethyl)-amine could potentially be used in the development of new materials . For instance, hybrid monomers that have both a (meth)acryloyl group and a vinylether group in one molecule have been developed . These monomers are colorless liquids with low viscosity and low toxicological properties . They have the ability to reduce viscosity and rapidly cure under UV light .
-
Nanotechnology
-
Agriculture
- In agriculture, similar compounds could potentially be used in the development of bio-based coatings . For example, polymers derived from plant oil triglycerides, cardanol, and eugenol have been converted to vinyl ether monomers and subsequently polymerized . These polymers can be crosslinked into insoluble coatings by autoxidation .
-
Electronics
- In the field of electronics, similar compounds could potentially be used in the development of new materials . For instance, hybrid monomers that have both a (meth)acryloyl group and a vinylether group in one molecule have been developed . These monomers are colorless liquids with low viscosity and low toxicological properties . They have the ability to reduce viscosity and rapidly cure under UV light .
-
Food Industry
-
Textile Industry
- In the textile industry, similar compounds could potentially be used in the development of bio-based coatings . For example, polymers derived from plant oil triglycerides, cardanol, and eugenol have been converted to vinyl ether monomers and subsequently polymerized . These polymers can be crosslinked into insoluble coatings by autoxidation .
Orientations Futures
The future directions for “Bis-(2-vinyloxy-ethyl)-amine” could involve its use in the synthesis of block copolymers with versatile radically polymerizable monomers . By using the resulting poly (VE) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .
Propriétés
IUPAC Name |
2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZJCEKYPOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286993 | |
| Record name | Bis-(2-vinyloxy-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(2-vinyloxy-ethyl)-amine | |
CAS RN |
13985-50-7 | |
| Record name | 13985-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis-(2-vinyloxy-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



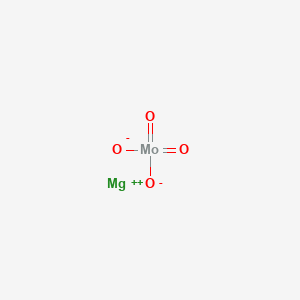


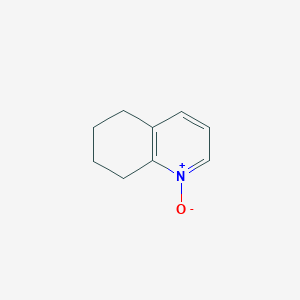

![Kyselina wolframova [Czech]](/img/structure/B85289.png)
